1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
CAS No.: 939241-35-7
Cat. No.: VC7115667
Molecular Formula: C26H30FN3O2S
Molecular Weight: 467.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 939241-35-7 |
|---|---|
| Molecular Formula | C26H30FN3O2S |
| Molecular Weight | 467.6 |
| IUPAC Name | 1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
| Standard InChI | InChI=1S/C26H30FN3O2S/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-5-11-22(33-3)12-6-19)29-15-13-28(14-16-29)21-9-7-20(27)8-10-21/h5-12,17,25,31H,4,13-16H2,1-3H3 |
| Standard InChI Key | WNDTUDPNFJSVGY-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a pyridin-2-one core substituted at the 1-position with an ethyl group, at the 3-position with a bis-aryl methyl group, and at the 4- and 6-positions with hydroxyl and methyl groups, respectively. The bis-aryl methyl group consists of two distinct aromatic systems:
-
4-(4-Fluorophenyl)piperazin-1-yl: A piperazine ring substituted at the 4-position with a fluorophenyl group, a common pharmacophore in CNS-active compounds .
-
4-(Methylthio)phenyl: A phenyl ring with a methylthio (-SMe) substituent at the para position, which enhances lipophilicity and potential metabolic stability .
Molecular Formula and Weight
Based on structural analogs such as C₂₇H₃₂FN₃O₃S (MW: 497.6) , the molecular formula of this compound is inferred as C₂₆H₃₁FN₃O₂S with a calculated molecular weight of 468.6 g/mol. This aligns with the substitution pattern differences compared to closely related compounds documented in CAS entries .
Table 1: Key Physicochemical Properties
Synthetic Pathways and Precursors
Key Synthetic Strategies
The synthesis likely involves multi-step reactions, drawing from methodologies used for analogous piperazine-pyridinone hybrids :
-
Pyridinone Core Formation: Cyclocondensation of β-keto esters with urea or thiourea derivatives to form the 4-hydroxy-6-methylpyridin-2(1H)-one scaffold .
-
N-Alkylation: Introduction of the ethyl group at the 1-position via alkylation with ethyl bromide or similar agents under basic conditions .
-
Mannich Reaction: Bis-aryl methyl group installation at the 3-position using a Mannich base intermediate, coupling 4-(4-fluorophenyl)piperazine and 4-(methylthio)benzaldehyde .
Critical Intermediate: 4-(Methylthio)benzaldehyde
This aldehyde precursor is synthesized through:
-
Thioetherification: Reaction of 4-bromobenzaldehyde with sodium methanethiolate (NaSMe) in a nucleophilic aromatic substitution .
-
Purification: Column chromatography to isolate the product, as described in nitrosamine impurity control protocols .
Physicochemical and Spectroscopic Properties
Solubility and Stability
-
Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) due to high lipophilicity (LogP ~3.2) .
-
Stability: Susceptible to oxidative degradation at the methylthio group, necessitating storage under inert atmosphere .
Spectroscopic Characterization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume